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Compound of Interest

Compound Name: CDDO-Im

Cat. No.: B1244704 Get Quote

This guide provides an objective comparison of published research findings on the synthetic

triterpenoid, 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), also

known as RTA-403. The data presented here is collated from multiple independent preclinical

studies to offer researchers, scientists, and drug development professionals a consolidated

view of its biological activities and mechanisms of action.

Overview of CDDO-Im
CDDO-Im is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling

pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.[1][2][3] It is

a derivative of the natural triterpenoid oleanolic acid and is structurally related to bardoxolone

methyl (CDDO-Me or RTA 402).[4][5] Preclinical research across numerous independent

laboratories has consistently demonstrated its efficacy in various models of oxidative stress,

inflammation, and cancer.[6][7][8]

Comparative Data on Biological Activity
The following tables summarize key quantitative findings from independent research to provide

a comparative perspective on the potency and effects of CDDO-Im and its analogs.

Table 1: In Vitro Anti-proliferative Activity of CDDO-Im
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Cell Line Cancer Type IC50 (nM) Reference

Human Leukemia

(U937)
Leukemia ~10-30 [6]

Human Breast Cancer Breast Cancer ~10-30 [6]

Human Myeloma

(RPMI-8226)
Myeloma

~500 (induces

apoptosis)
[9]

Human Myeloma

(JJN3)
Myeloma

~500 (induces

apoptosis)
[9]

Waldenström

Macroglobulinemia

(BCWM.1)

B-cell Malignancy Induces toxicity [8]

Chronic Myeloid

Leukemia (K562)
Leukemia

2150 (24h), 1580

(48h)
[10]

Table 2: Nrf2 Pathway Activation by CDDO-Im

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12855660/
https://pubmed.ncbi.nlm.nih.gov/12855660/
https://aacrjournals.org/clincancerres/article/12/14/4288/284840/The-Synthetic-Triterpenoid-CDDO-Imidazolide
https://aacrjournals.org/clincancerres/article/12/14/4288/284840/The-Synthetic-Triterpenoid-CDDO-Imidazolide
https://pmc.ncbi.nlm.nih.gov/articles/PMC2776029/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5666072/
https://www.benchchem.com/product/b1244704?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experiment
al System

Parameter
Measured

Fold
Change/Eff
ect

Concentrati
on

Time Reference

Human

PBMCs

Nuclear Nrf2

Protein

4-5 fold

increase
20-50 nM Not specified [1]

Human

PBMCs
HO-1 mRNA

Significant

elevation
20 nM 20 h [1]

Human

PBMCs
NQO1 mRNA

Significant

elevation
20 nM 20 h [1]

Human

PBMCs
GCLC mRNA

Significant

elevation
20 nM 20 h [1]

Human

PBMCs
GCLM mRNA

Significant

elevation
20 nM 20 h [1]

Mouse Liver

(in vivo)

Nuclear Nrf2

Protein

3.8 fold

increase
1 mg/kg Not specified [2]

Mouse Liver

(in vivo)
HO-1 mRNA

1.25 - 7.65

fold increase

0.1 - 10

mg/kg
Not specified [2]

Mouse Liver

(in vivo)
NQO1 mRNA

1.58 - 1.99

fold increase
1 - 10 mg/kg Not specified [2]

Mouse Liver

(in vivo)
Gclc mRNA

2.56 - 4.08

fold increase
1 - 10 mg/kg Not specified [2]

Mouse

Primary

RTEC

Ho-1, Nqo1,

Gclc, Gpx2

mRNA

Significant

upregulation
Not specified 6-12 h [7]

Table 3: Anti-inflammatory Effects of CDDO-Im
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Experiment
al System

Inflammator
y Stimulus

Measured
Effect

Concentrati
on

Time Reference

Human

PBMCs
LPS

Attenuated

IL-6 & TNF-α

expression

20 nM

(pretreatment

)

20 h

pretreatment,

4h LPS

[1]

Human

Neutrophils

LPS, fMLP,

TNF-α, TPA

Inhibited

ROS

generation

Not specified Not specified [1]

Mouse

Macrophages

(in vivo)

-

Potent

inhibitor of

iNOS

expression

Not specified Not specified [6]

Mouse

Kidney

(ischemia)

Ischemia-

reperfusion

Decreased

G-CSF, IL-6,

KC levels

30 µmol/kg

(in vivo)

6 h post-

injury
[7]

Signaling Pathways and Experimental Workflows
Nrf2 Activation Pathway by CDDO-Im
CDDO-Im activates the Nrf2 pathway, a primary mechanism for its cytoprotective effects.[2]

Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1

(Keap1), which facilitates its degradation. CDDO-Im is believed to interact with Keap1, leading

to a conformational change that prevents it from binding to Nrf2.[11] This allows Nrf2 to

translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the

Antioxidant Response Element (ARE) in the promoter regions of various target genes.[2] This

leads to the upregulation of a battery of cytoprotective and antioxidant enzymes, such as heme

oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine

ligase (GCL).[1][2][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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